molecular formula C16H13NO B1296214 4-Methyl-1-phenylquinolin-2(1h)-one CAS No. 2540-30-9

4-Methyl-1-phenylquinolin-2(1h)-one

Cat. No. B1296214
CAS RN: 2540-30-9
M. Wt: 235.28 g/mol
InChI Key: ILKUVYJZEPVFHW-UHFFFAOYSA-N
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Description

Quinoline-based compounds are a significant class of heterocyclic compounds with a wide range of biological activities . They have been studied for their potential as α-glucosidase inhibitors .


Synthesis Analysis

In one study, 18 novel quinoline-based-benzo[d]imidazole derivatives were synthesized . The synthesis process involved the creation of different acetamide derivatives .


Molecular Structure Analysis

The molecular structure of these quinoline-based compounds was analyzed through in silico studies .


Chemical Reactions Analysis

These compounds were screened for their α-glucosidase inhibitory potential . Most compounds showed significant α-glucosidase inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed, but specific details were not provided in the available resources .

Safety And Hazards

The safety and hazards of these compounds were not specifically mentioned in the available resources .

Future Directions

The results indicate that the designed compounds have the potential to be further studied as new anti-diabetic agents .

properties

IUPAC Name

4-methyl-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUVYJZEPVFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296533
Record name 4-methyl-1-phenylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-phenylquinolin-2(1h)-one

CAS RN

2540-30-9
Record name 2540-30-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-1-phenylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-phenyl-2(1H)-quinolone
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Synthesis routes and methods I

Procedure details

The starting 1,2-dihydro-4-methyl-1-phenyl-2-quinolone (1) is prepared either by an Ullmann coupling according to a literature procedure (e.g. S. Wawzonek and T. V. Truong, J. HETEROCYCLIC CHEM., 25, 381 (1988).) or via the reaction of the corresponding diarylamine with diketene followed by acid cyclization (e.g. R. C. Elderfield, ed., HETEROCYCLIC COMPOUNDS vol. 4, pp. 1-331, 1952). Thus 10.0 g (62.9 mmoles) of 2-hydroxy-4-methylquinoline is heated at reflux with 24.0 g (377 mmoles) of copper powder, 8.68 g (62.9 mmoles) of potassium carbonate and 19.2 g (94 mmoles) of iodobenzene for 48 hours. The reaction is cooled to room temperature, partitioned between water and ethyl acetate, filtered, and the organic layer is dried over magnesium sulfate. The crude product is purified on a silica gel column, eluting with 1:1 ethyl acetate/hexanes to yield 8.1 g of the desired product.
[Compound]
Name
HETEROCYCLIC
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diarylamine
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Synthesis routes and methods II

Procedure details

The starting 1,2-dihydro-4-methyl- 1 -phenyl-2-quinolone (1) is prepared either by an Ullmann coupling according to a literature procedure (Wawzonek et al., supra.) or via the reaction of the corresponding diarylamine with dikctene followed by acid cyclization (Elderfield, supra). Thus 10.0 g (62.9 mmoles) of 2-hydroxy-4-methylquinoline is heated at reflux with 24.0 g (377 mmolcs) of copper powder, 8.68 g (62.9 mmoles) of potassium carbonate and 19.2 g (94 mmoles) of iodobenzene for 48 hours. The reaction is cooled to room temperature, partitioned between water and ethyl acetate, filtered, and the organic layer is dried over magnesium sulfate. The crude product is purified on a silica gel column, eluting with 1:1 ethyl acetate/hexanes to yield 8.1 g of the desired product.
[Compound]
Name
diarylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.68 g
Type
reactant
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Quantity
19.2 g
Type
reactant
Reaction Step Three
Quantity
24 g
Type
catalyst
Reaction Step Three

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